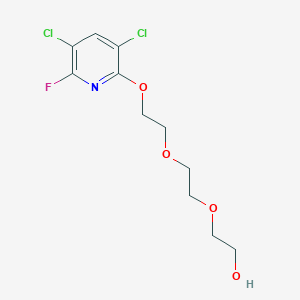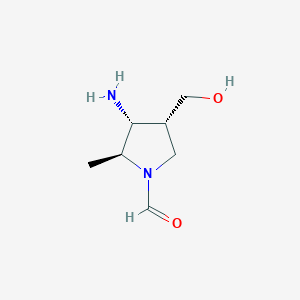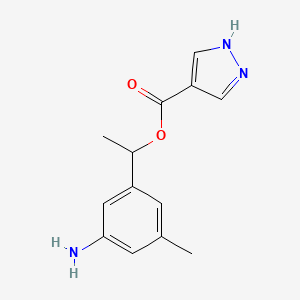![molecular formula C16H11ClF3NO2 B12890863 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole CAS No. 114195-16-3](/img/structure/B12890863.png)
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethylbenzo[d]isoxazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an isoxazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethylbenzo[d]isoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-ethylbenzo[d]isoxazole with 2-chloro-4-(trifluoromethyl)phenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethylbenzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
科学的研究の応用
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism by which 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethylbenzo[d]isoxazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, used as a herbicide.
Acifluorfen: Another herbicide with a similar structure but different functional groups.
Uniqueness
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethylbenzo[d]isoxazole is unique due to its specific combination of functional groups and its isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
114195-16-3 |
|---|---|
分子式 |
C16H11ClF3NO2 |
分子量 |
341.71 g/mol |
IUPAC名 |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C16H11ClF3NO2/c1-2-13-11-8-10(4-6-14(11)23-21-13)22-15-5-3-9(7-12(15)17)16(18,19)20/h3-8H,2H2,1H3 |
InChIキー |
IUIIINXTFWIJGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC2=C1C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


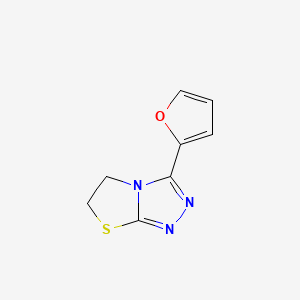
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

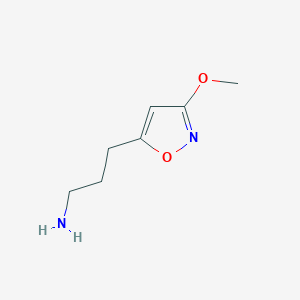
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
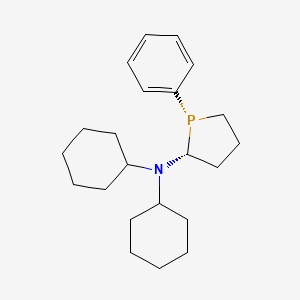


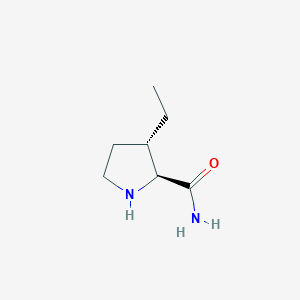
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
